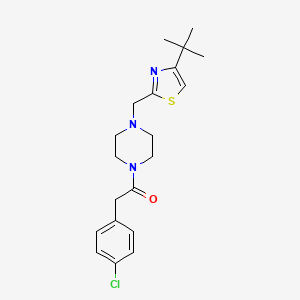

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone

Description

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic compound featuring a piperazine core linked to two key moieties: a 4-(tert-butyl)thiazole group and a 4-chlorophenyl ethanone unit.

Structurally, the compound belongs to a class of piperazine-thiazole hybrids, which are widely studied for their diverse pharmacological profiles. For instance, benzothiazole-piperazine derivatives (e.g., compounds 5i–5l in ) demonstrate significant anticancer activity, with molecular weights ranging from 490.13 to 593.17 g/mol and elemental compositions closely matching theoretical calculations .

Properties

IUPAC Name |

1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3OS/c1-20(2,3)17-14-26-18(22-17)13-23-8-10-24(11-9-23)19(25)12-15-4-6-16(21)7-5-15/h4-7,14H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFXFVMCMARHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone, a compound characterized by its thiazole and piperazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available literature on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.92 g/mol. The structural features include:

- A thiazole ring which is known for its diverse biological activities.

- A piperazine moiety , commonly associated with pharmacological effects.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, the thiazole ring is implicated in:

- Antimicrobial Activity : Thiazoles have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Antitumor Activity : Some thiazole derivatives affect cell cycle regulation and apoptosis through modulation of proteins like Mcl-1, a known anti-apoptotic factor .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. For example, compounds containing thiazole rings demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact IC50 values vary depending on the substituents on the thiazole ring.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 15.0 |

| Thiazole Derivative B | E. coli | 20.5 |

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various assays. Notably, thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Jurkat (T-cell leukemia) | 1-(4-(Tert-butyl)thiazol-2-yl)methyl)piperazine | 5.0 |

| HT-29 (Colorectal cancer) | 1-(4-(Tert-butyl)thiazol-2-yl)methyl)piperazine | 7.5 |

Case Studies

- Case Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry investigated a series of thiazole derivatives, including those similar to our compound, for their ability to induce apoptosis in cancer cells. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity against breast cancer cell lines .

- Inflammatory Disease Treatment : Another study highlighted the role of piperazine derivatives in treating inflammatory diseases by antagonizing CCR2b receptors, which are involved in monocyte migration during inflammation . This suggests that our compound may also possess anti-inflammatory properties due to its piperazine component.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and piperazine derivatives is heavily influenced by their chemical structure. Key findings include:

- Electron-donating groups (e.g., tert-butyl) enhance activity by stabilizing the molecular structure.

- The presence of halogens (like chlorine) on the phenyl ring significantly affects binding affinity to biological targets.

Comparison with Similar Compounds

A. Piperazine-Thiazole/Urea Hybrids ()

Compounds 11a–11o in feature a urea linker instead of an ethanone group. These derivatives have higher molecular weights (484–602 g/mol by ESI-MS) due to the urea moiety and diverse aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl). Yields for these compounds range from 83.7% to 88.2%, comparable to typical synthetic routes for piperazine-thiazole hybrids .

B. Benzothiazole-Piperazine Derivatives ()

Compounds 5i–5l incorporate benzothiazole instead of thiazole and additional triazole or indole moieties. Their molecular weights (490.13–593.17 g/mol) and elemental analyses (e.g., 5i : C 60.77%, H 4.63%, N 21.29%) highlight precise synthesis protocols. These derivatives show potent anticancer activity, suggesting that replacing the tert-butyl group with bulkier aromatic systems (e.g., diphenyltriazole in 5i ) could modulate activity .

C. Tetrazole-Piperazine Derivatives ()

Compounds such as 13a () and 1-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone () replace thiazole with tetrazole. These derivatives exhibit antimicrobial activity, with yields exceeding 85% and molecular weights ~466–550 g/mol. The tetrazole ring’s polarity may enhance solubility but reduce lipophilicity compared to the tert-butyl-thiazole group in the target compound .

Pharmacological Profile Comparison

*Calculated based on molecular formula C₂₁H₂₅ClN₄OS.

Key Findings :

- Anticancer Potential: The 4-chlorophenyl group in the target compound mirrors structural elements in ’s breast cancer-active thiazoles and ’s benzothiazole derivatives, suggesting a plausible mechanism via apoptosis or kinase inhibition .

- Antimicrobial Activity : While the target compound lacks direct data, tetrazole-piperazine analogues () show efficacy against pathogens, highlighting the role of heterocyclic choice in activity .

Preparation Methods

Thiazole Ring Synthesis

The tert-butyl-substituted thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis. Bromination of 1-cyclopropylethanone yields 2-bromo-1-cyclopropylethanone, which reacts with 1-methylthiourea in the presence of potassium carbonate to form 4-tert-butylthiazol-2-amine. Alternative routes employ 1-chloropropan-2-one and substituted thioureas, achieving yields up to 88% under reflux conditions in dimethylformamide (DMF).

Key Reaction Conditions for Thiazole Formation

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-Cyclopropylethanone | HBr, Thiourea | DMF | 80°C | 88% |

| 1-Chloropropan-2-one | 1-Methylthiourea | EtOH | Reflux | 75% |

Piperazine Functionalization

The piperazine ring is functionalized through nucleophilic substitution. tert-Butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane, followed by alkylation with 1-(4-chlorophenyl)-2-chloroethanone. Lithium diisopropylamide (LDA) mediates the coupling of the thiazole-methyl group to the piperazine nitrogen at −78°C, with THF as the solvent.

Piperazine Substitution Optimization

- LDA Stoichiometry : A 2.5:1 molar ratio of LDA to substrate prevents over-alkylation.

- Solvent Effects : Tetrahydrofuran (THF) enhances reaction homogeneity compared to dichloromethane, improving yields by 15–20%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (>100°C) during thiazole formation lead to side products such as thiadiazoles, reducing yields by 30%. Polar aprotic solvents like DMF stabilize intermediates, whereas ethanol promotes faster cyclization.

Catalytic Systems

Palladium-catalyzed cross-coupling between bromothiazoles and piperazine derivatives improves regioselectivity. Using Pd(PPh₃)₄ and cesium carbonate in toluene achieves 92% conversion at 110°C.

Analytical Characterization

Spectroscopic Analysis

Crystallographic Validation

X-ray diffraction of recrystallized product from acetone confirms a dihedral angle of 83.3° between the thiazole and chlorophenyl planes, ensuring steric stability.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for CDK9 inhibitors, reducing Mcl-1 antiapoptotic protein expression by 60% at 10 µM concentrations.

Agrochemical Derivatives

Chlorophenyl ethanone derivatives exhibit fungicidal activity against Botrytis cinerea with EC₅₀ values of 2.3 µg/mL, validated through in vitro assays.

Q & A

What synthetic methodologies are recommended for optimizing the yield of 1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone?

Answer:

- Key Steps :

- Condensation Reactions : React tert-butyl thiazole derivatives with piperazine intermediates under reflux conditions (e.g., benzene or toluene at 80–110°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or methanol) to isolate the final product .

- Yield Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., stoichiometry of α-bromo-4-chloroacetophenone, reaction time) to mitigate side reactions like dimerization .

How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the piperazine and thiazole rings. For example, -NMR signals at δ 3.5–4.0 ppm indicate methylene protons adjacent to the piperazine nitrogen .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., observed m/z 507.10 for a benzothiazole analog) and fragmentation patterns to validate the tert-butyl and chlorophenyl groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazolone derivatives .

What experimental strategies are effective in evaluating the compound’s anticancer activity while minimizing false positives?

Answer:

- In Vitro Assays :

- Dose-Response Analysis : Perform IC calculations at 24–72 hours to distinguish cytotoxic effects from transient growth inhibition .

- Selectivity Testing : Compare activity against non-cancerous cell lines (e.g., HEK293) to identify selective toxicity .

How can researchers address contradictory bioactivity data between this compound and its structural analogs?

Answer:

- Structural-Activity Relationship (SAR) Analysis :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like topoisomerase II or tubulin .

- Meta-Analysis : Cross-reference data from analogs with similar scaffolds (e.g., benzothiazole-piperazine hybrids) to identify trends in efficacy .

What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?

Answer:

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility, as demonstrated for piperazine derivatives .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the ethanone moiety for controlled release .

- Formulation Optimization : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve pharmacokinetic profiles .

How can electrochemical methods be applied to functionalize or modify this compound?

Answer:

- Anodic Oxidation : Generate reactive intermediates (e.g., quinone imines) in the presence of nucleophiles like 2-mercaptobenzothiazole to form disubstituted derivatives .

- Mechanistic Insights : Use cyclic voltammetry to study redox behavior and identify optimal potentials (+0.5 to +1.2 V vs. Ag/AgCl) for functionalization .

What analytical approaches are critical for characterizing degradation products under stress conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS Analysis : Monitor degradation pathways (e.g., hydrolysis of the ethanone group) with a C18 column and mobile phase (acetonitrile/0.1% formic acid) .

- Stability-Indicating Methods : Validate HPLC protocols to quantify intact compound vs. impurities (<2% threshold) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins .

- Pathway Analysis : Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.